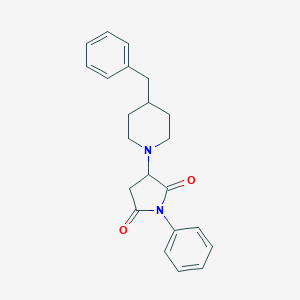
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione, also known as N-phenylpyrovalerone (NPP), is a psychoactive drug that belongs to the class of cathinones. It is structurally similar to other cathinones such as MDPV and α-PVP, which are known to have stimulant effects on the central nervous system. NPP has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of NPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased stimulation of the central nervous system.
Biochemical And Physiological Effects
NPP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness.
Advantages And Limitations For Lab Experiments
One advantage of using NPP in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined structure, which makes it easy to study its effects on the central nervous system. However, one limitation is that its use as a research chemical is highly regulated, which can make it difficult to obtain for scientific studies.
Future Directions
There are several future directions for research on NPP. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of NPP involves the condensation of benzylpiperidone and phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction produces NPP as a white crystalline powder, which can be purified using recrystallization techniques.
Scientific Research Applications
NPP has been used in scientific research to investigate its potential as a therapeutic agent for various conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
properties
CAS RN |
5531-10-2 |
|---|---|
Product Name |
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-16-20(22(26)24(21)19-9-5-2-6-10-19)23-13-11-18(12-14-23)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2 |
InChI Key |
RZSQNNYIVHFDLB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



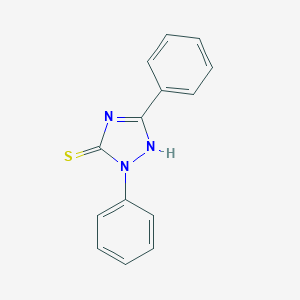
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
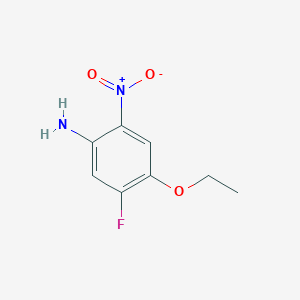
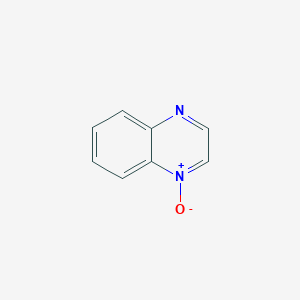
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
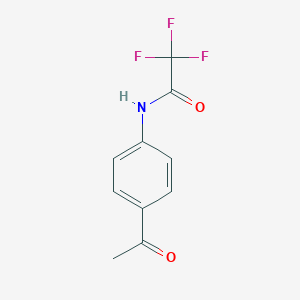
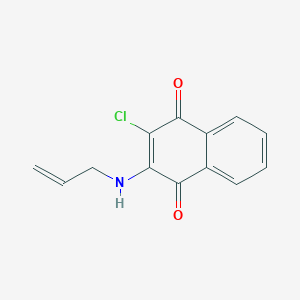
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)



![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)